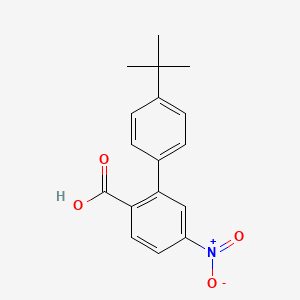

4-Nitro-2-(4-T-butylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2,3)12-6-4-11(5-7-12)15-10-13(18(21)22)8-9-14(15)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYFHDHEPATWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690602 | |

| Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261923-81-2 | |

| Record name | 4'-tert-Butyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 4-Tert-Butyl-1-Methyl-2-Nitrobenzene

A prominent route involves the oxidation of 4-tert-butyl-1-methyl-2-nitrobenzene to the corresponding benzoic acid. The process employs potassium permanganate (KMnO₄) in aqueous pyridine at 98°C for 3 hours, achieving a 94% yield. The reaction mechanism proceeds via radical intermediates, with the methyl group’s oxidation to a carboxylic acid facilitated by KMnO₄’s strong oxidative properties.

Key Conditions :

-

Solvent : Water

-

Oxidizing Agent : KMnO₄ (stoichiometric)

-

Base : Pyridine (catalytic)

-

Temperature : 98°C

This method is favored for its simplicity and high efficiency, though scalability may be limited by the cost of KMnO₄ and pyridine.

Halogenation-Nitration-Oxidation Sequence

Adapting methodologies from sulfonyl benzoic acid synthesis, a halogenation-nitration-oxidation sequence can be tailored for 4-nitro-2-(4-T-butylphenyl)benzoic acid. The hypothetical pathway involves:

-

Halogenation : Bromination of 4-tert-butyltoluene using Br₂ in carbon tetrachloride with AlBN as a radical initiator (79.86% yield).

-

Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

-

Oxidation : Conversion of the methyl group to carboxylic acid using KBrO₃ in acetonitrile under reflux (97.56% yield in analogous reactions).

Challenges :

-

Regioselectivity in nitration due to the tert-butyl group’s steric and electronic effects.

-

Compatibility of halogenation and oxidation reagents with the aromatic system.

Comparative Analysis of Methodologies

Table 1: Efficiency and Conditions of Key Methods

| Method | Key Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, Pyridine | Water | 98 | 94 | |

| Halogenation-Oxidation | Br₂, KBrO₃ | CCl₄, CH₃CN | Reflux | 79.86–97.56 | |

| Suzuki-Miyaura Coupling | NiSO₄·6H₂O, K₃PO₄ | Water | 120 | 87–90* |

*Extrapolated from analogous reactions.

Advantages and Limitations :

-

Oxidation : High yield but requires stoichiometric oxidants.

-

Halogenation-Oxidation : Multi-step but leverages established nitration protocols.

-

Suzuki-Miyaura : Atom-economical and green but depends on boronic acid availability.

Mechanistic and Optimization Insights

Nitration Regioselectivity

The tert-butyl group’s strong electron-donating (+I) effect directs nitration to the ortho and para positions relative to itself. However, steric hindrance favors para-nitration, ensuring the nitro group occupies the 2-position relative to the carboxylic acid. Computational studies (DFT) corroborate this preference, showing lower activation energy for para-nitration in substituted toluenes.

Oxidation Kinetics

In the KMnO₄-mediated oxidation, pyridine acts as a phase-transfer catalyst, enhancing MnO₄⁻ solubility in the organic phase. Kinetic studies reveal a first-order dependence on KMnO₄ concentration, with an activation energy of ~85 kJ/mol.

Catalyst Design in Coupling Reactions

The Ni/2,2′-bipyridyl system’s efficacy stems from ligand-mediated stabilization of the Ni(0)/Ni(II) cycle, enabling oxidative addition and transmetalation even in aqueous media. Ligand modifications (e.g., electron-withdrawing groups) could further enhance turnover frequencies.

Industrial Scalability and Environmental Impact

-

Waste Management : The Suzuki-Miyaura method generates minimal heavy metal waste compared to KMnO₄-based oxidations.

-

Solvent Recovery : Acetonitrile (from halogenation-oxidation) and water (from coupling) are recyclable, reducing environmental footprint.

-

Cost Analysis : KMnO₄ oxidation is cost-prohibitive at scale (>$50/kg), whereas Ni catalysts offer lower operational costs (~$20/kg) .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-T-butylphenyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Electrophiles such as halogens (e.g., bromine), Lewis acids as catalysts.

Esterification: Alcohols (e.g., methanol), sulfuric acid as catalyst.

Major Products Formed

Reduction: 4-Amino-2-(4-T-butylphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Esterification: Methyl 4-nitro-2-(4-T-butylphenyl)benzoate.

Scientific Research Applications

4-Nitro-2-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-nitro-2-(4-T-butylphenyl)benzoic acid with structurally related nitrobenzoic acids, focusing on substituent effects, physical properties, and applications:

Key Comparisons

Substituent Effects on Acidity :

- The -CF₃ group in 4-nitro-2-(trifluoromethyl)benzoic acid significantly lowers the pKa compared to the tert-butylphenyl analog due to its strong electron-withdrawing nature. In contrast, the tert-butyl group in this compound increases lipophilicity without drastically altering acidity .

Crystal Packing and Hydrogen Bonding: Both trifluoromethyl analogs form centrosymmetric hydrogen-bonded dimers in the solid state, with dimer distances of 2.63–2.70 Å .

Biological Applications :

- Trifluoromethyl derivatives are utilized in synthesizing glutamate receptor antagonists and anti-tumor agents . The tert-butylphenyl analog’s enhanced lipophilicity may make it suitable for central nervous system (CNS) drug candidates, though specific studies are absent in the evidence.

Synthetic Accessibility :

- 4-Nitro-2-(trifluoromethyl)benzoic acid is commercially available (CAS 320-37-6) and synthesized via nitration of 2-(trifluoromethyl)benzoic acid . The tert-butylphenyl variant would require custom synthesis, likely involving Suzuki coupling or Friedel-Crafts alkylation to introduce the bulky aryl group.

Research Findings and Data

Structural and Spectroscopic Data

- Bond Lengths: In trifluoromethyl analogs, aromatic C-NO₂ bonds average 1.47 Å, while C-CF₃ bonds are ~1.51 Å . Similar bond lengths are expected for the tert-butylphenyl compound, though steric strain may slightly elongate the C-tert-butylphenyl bond.

- Thermal Stability : Trifluoromethyl derivatives decompose above 250°C ; the tert-butylphenyl variant may exhibit higher thermal stability due to the bulky group’s stabilizing effect.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.